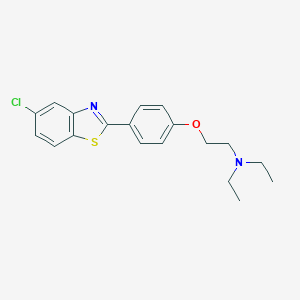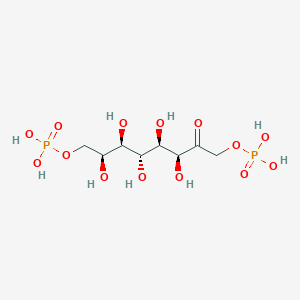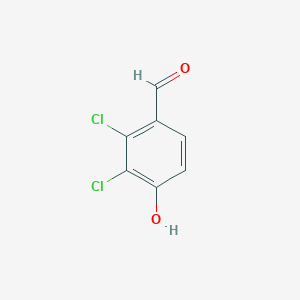
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid, commonly known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a small molecule that is highly water-soluble and can easily penetrate cell membranes. Its unique properties make it an excellent tool for studying protein aggregation and amyloid formation.
Wirkmechanismus
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binds to amyloid fibrils and undergoes a conformational change, resulting in an increase in fluorescence intensity. The exact mechanism of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid binding to amyloid fibrils is not fully understood, but it is believed to involve hydrophobic interactions between 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid and the amyloid fibrils.
Biochemische Und Physiologische Effekte
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is commonly used in vitro and in vivo experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is its high sensitivity and specificity for detecting amyloid fibrils. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid is also highly water-soluble, which makes it easy to use in experiments. However, 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other fluorescent dyes.
Zukünftige Richtungen
For 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid research could include developing new methods for detecting amyloid fibrils, studying the effect of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid on amyloid formation, and exploring the use of 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid in clinical applications. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid could also be used in combination with other fluorescent dyes to study protein aggregation and amyloid formation in more detail.
Synthesemethoden
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can be synthesized by reacting 2-ethyl-4-methylthioxanthone with diethylaminoethylamine and then reacting the resulting compound with 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid. The reaction yields 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid as a yellow powder that is highly water-soluble.
Wissenschaftliche Forschungsanwendungen
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid has been widely used in scientific research to study protein aggregation and amyloid formation. It is commonly used to detect amyloid fibrils in vitro and in vivo. 1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid can also be used to monitor the kinetics of amyloid formation and to study the effect of various factors on amyloid formation, such as pH, temperature, and the presence of other molecules.
Eigenschaften
CAS-Nummer |
16170-88-0 |
|---|---|
Produktname |
1-(2-Diethylaminoethylamino)-4-methyl-thioxanthen-9-one; 4-hydroxy-2-methyl-5-propan-2-yl-benzenesulfonic acid |
Molekularformel |
C30H38N2O5S2 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C20H24N2OS.C10H14O4S/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h6-11,21H,4-5,12-13H2,1-3H3;4-6,11H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
RSTDJYGDTNRVHD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Andere CAS-Nummern |
16170-88-0 |
Synonyme |
1-(2-diethylaminoethylamino)-4-methyl-thioxanthen-9-one, 4-hydroxy-2-m ethyl-5-propan-2-yl-benzenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



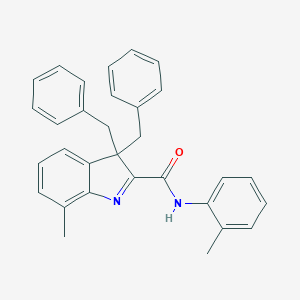
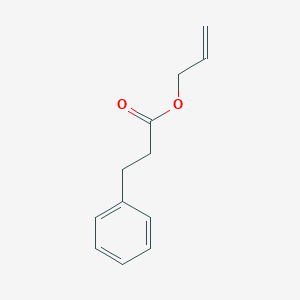

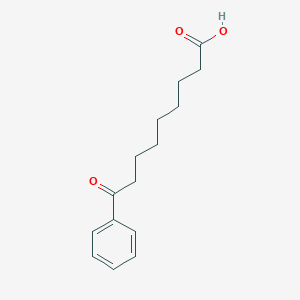
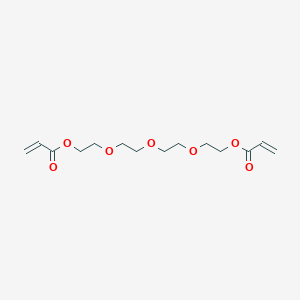
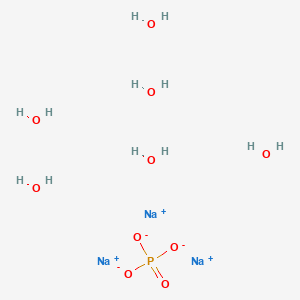
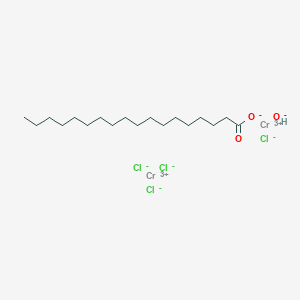
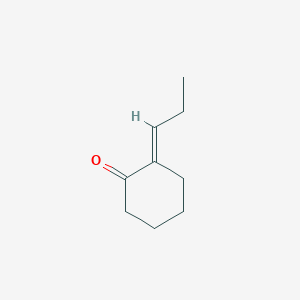
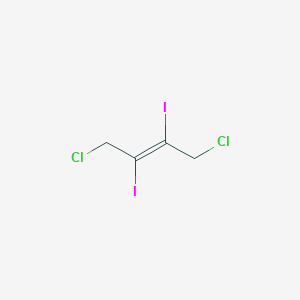

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
